Furimazine Delivers ~30‑Fold Higher Maximal Luminescence Than Native Coelenterazine with NanoLuc
When purified NanoLuc luciferase is used with furimazine instead of its native substrate coelenterazine, the maximum luminescence (apparent Vmax) is approximately 30‑fold higher . The apparent Km for both substrates is ~10 μM, indicating that the enhanced output is not due to altered binding affinity but rather to a superior catalytic turnover of furimazine by the engineered enzyme .
| Evidence Dimension | Maximum luminescence (apparent Vmax) |
|---|---|
| Target Compound Data | ~30‑fold higher luminescence |
| Comparator Or Baseline | Native coelenterazine (set as baseline 1‑fold) |
| Quantified Difference | ~30‑fold increase |
| Conditions | Purified NanoLuc luciferase; substrate concentration range; apparent Km ~10 μM for both substrates |
Why This Matters
This quantitative advantage confirms that furimazine is essential to unlock the full brightness potential of the NanoLuc system, directly affecting assay sensitivity and detection limits.
